Ethynyl Estradiol 17-beta-D-Glucuronide

Description

Significance of Glucuronide Conjugates in Endogenous and Xenobiotic Metabolism

Glucuronidation represents a pivotal Phase II metabolic reaction essential for the detoxification and elimination of a vast array of substances from the body. nih.govuef.fi This process involves the enzymatic addition of a glucuronic acid moiety, derived from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a substrate. gfmer.chsigmaaldrich.com The enzymes responsible for catalyzing this transfer are the UDP-glucuronosyltransferases (UGTs), a superfamily of proteins primarily located in the endoplasmic reticulum of liver cells, but also present in other tissues like the kidney, intestine, and skin. uef.fiyoutube.com

The primary consequence of glucuronidation is a significant increase in the hydrophilicity (water solubility) of the target molecule. sigmaaldrich.comglowm.comnih.gov This transformation is crucial because it facilitates the excretion of otherwise lipophilic compounds, which could accumulate in fatty tissues to toxic levels. gfmer.ch Glucuronidated metabolites are typically eliminated from the body via urine or bile. nih.govwikipedia.org This pathway is fundamental for the clearance of both endogenous compounds, such as bilirubin (B190676) and steroid hormones, and a wide range of xenobiotics, including therapeutic drugs, environmental pollutants, and carcinogens. nih.govsigmaaldrich.comnih.gov

While generally considered a detoxification process that terminates the biological activity of a compound, some glucuronide conjugates are known to be biologically active. nih.gov Notable examples include morphine-6-glucuronide, an active analgesic metabolite, and certain D-ring glucuronides of estrogens, which may retain biological effects. nih.gov This highlights the complexity of glucuronidation, where the process can sometimes lead to metabolic activation rather than simple inactivation and clearance.

Overview of Steroid Hormone Conjugation Pathways

Steroid hormones are lipophilic signaling molecules synthesized from cholesterol, playing critical roles in physiology and reproduction. gfmer.chwikipedia.org To maintain hormonal balance and terminate signaling, their life in circulation must be limited. The inactivation and elimination of steroid hormones occur predominantly in the liver through a series of metabolic transformations. gfmer.chtaylorfrancis.com A critical step in this catabolic process is conjugation, which converts the fat-soluble steroid into a water-soluble form suitable for excretion. gfmer.chglowm.com

The two principal steroid hormone conjugation pathways are glucuronidation and sulfation. gfmer.chglowm.com

Glucuronidation: Catalyzed by UGT enzymes, this pathway attaches glucuronic acid to a hydroxyl group on the steroid molecule. gfmer.ch The resulting steroid glucuronides are highly water-soluble and are efficiently excreted, primarily in the urine. glowm.comwikipedia.org

Sulfation: This pathway involves the transfer of a sulfonate group to the steroid, catalyzed by sulfotransferase enzymes. While steroid sulfates are also water-soluble, they are less efficiently cleared by the kidneys and tend to have higher concentrations in the blood, where they can act as a circulating reservoir. glowm.com

These conjugation reactions ensure that active hormones are inactivated and efficiently removed from the body, preventing their excessive accumulation. gfmer.ch

| Feature | Glucuronidation | Sulfation |

|---|---|---|

| Primary Enzyme Family | UDP-glucuronosyltransferases (UGTs) sigmaaldrich.com | Sulfotransferases (SULTs) |

| Cofactor | UDP-glucuronic acid (UDPGA) gfmer.ch | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |

| Solubility of Conjugate | High increase in water solubility nih.gov | Increase in water solubility |

| Primary Excretion Route | Urine and Bile nih.gov | Primarily Urine |

| Relative Concentration | Higher in urine glowm.com | Higher in blood glowm.com |

Unique Position of Ethynyl (B1212043) Estradiol (B170435) 17-beta-D-Glucuronide within Conjugated Steroids

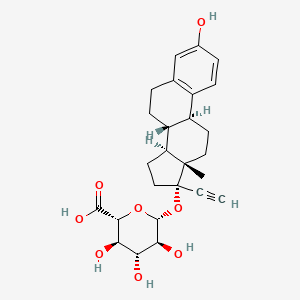

Ethynyl estradiol (EE) is a synthetic estrogen distinguished from its endogenous counterpart, estradiol, by the presence of an ethinyl group at the C17 position. This structural modification significantly alters its metabolism, primarily by sterically hindering the 16α-hydroxylation pathway, a major route for estradiol breakdown. researchgate.net Consequently, EE is extensively metabolized through conjugation with glucuronic acid and sulfate (B86663). researchgate.netnih.gov

The glucuronidation of EE occurs at two primary sites: the phenolic 3-hydroxyl group and the tertiary 17-hydroxyl group, leading to the formation of Ethynyl Estradiol 3-glucuronide (EE3G) and Ethynyl Estradiol 17-glucuronide (EE17G), respectively. researchgate.net Research using human liver microsomes has demonstrated a profound regioselectivity in this process, with the ratio of EE3G to EE17G formation being approximately 97:3. nih.gov This indicates that conjugation at the 3-position is the overwhelmingly favored pathway. Studies have identified that a human liver bilirubin UGT is largely responsible for this specific formation of the 3-glucuronide. nih.gov

Therefore, Ethynyl Estradiol 17-beta-D-Glucuronide occupies a unique position as a minor but biochemically significant metabolite. Its formation represents a less-traveled metabolic route. Furthermore, like other estrogen conjugates, it participates in the enterohepatic circulation. nih.govnih.gov In this process, glucuronides excreted into the bile can be hydrolyzed by bacterial enzymes in the intestine, releasing the parent steroid to be reabsorbed into circulation. researchgate.netnih.gov Studies in rats have shown that following administration of EE, about 12% of the dose appears in the bile as its glucuronide conjugate. nih.gov The transport of these conjugates from cells is an active process mediated by specific transporter proteins. Research has shown that Ethynyl Estradiol glucuronide is a substrate for the Multidrug Resistance Proteins MRP2 and MRP3, which facilitate its efflux. nih.gov

| Property | Ethynyl Estradiol 3-Glucuronide (EE3G) | This compound (EE17G) |

|---|---|---|

| Relative Formation in Liver | Major metabolite (~97%) nih.gov | Minor metabolite (~3%) nih.gov |

| Primary Forming Enzyme | Bilirubin UGT nih.gov | Not fully specified, other UGTs |

| Transporter Affinity (MRP2) | Transported (Km = 35.1 µM) nih.gov | Transported (Km included in general EE-G) nih.gov |

| Transporter Affinity (MRP3) | Transported (Km = 9.2 µM) nih.gov | Transported (Km included in general EE-G) nih.gov |

Academic Research Landscape and Foundational Studies of Ethynyl Estradiol Glucuronides

The scientific investigation of this compound began with foundational studies focused on its chemical synthesis and structural characterization. Early work in the late 1970s established reliable methods for synthesizing the 17β-D-glucuronide of 17α-ethynylestradiol, providing the pure compound necessary for further biochemical research. nih.gov

A landmark 1983 study provided a comprehensive characterization of both the α- and β-anomers of the 17-glucuronide conjugate. nih.gov This research employed a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR), with the definitive structure of the β-anomer confirmed by X-ray crystallography. nih.gov Crucially, this study also revealed a key biochemical distinction: the α-anomer was resistant to hydrolysis by the β-glucuronidase enzyme, unlike the β-anomer. nih.gov

Subsequent research has delved into the specific enzymatic and transport mechanisms governing the fate of EE glucuronides. The identification of a specific bilirubin UGT isoform as the primary catalyst for 3-glucuronidation was a significant advance. nih.gov Kinetic parameters for the transport of EE glucuronides by MRP2 and MRP3 transporters have also been determined, quantifying the efficiency of their cellular efflux. nih.gov

Modern research continues to build on this foundation, utilizing highly sensitive analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope labeling. nih.govnih.gov These advanced methods allow for the detection and structural elucidation of previously unknown metabolites, providing a more complete picture of the complex metabolic network surrounding ethinyl estradiol and its conjugates. nih.govnih.gov

| Year | Key Focus of Study | Significant Findings | Reference |

|---|---|---|---|

| 1978 | Chemical Synthesis | Developed a method for synthesizing the 17β-D-glucopyranosiduronic acid of 17α-ethynylestradiol. | nih.gov |

| 1983 | Synthesis and Characterization | Synthesized and characterized both α- and β-anomers of EE-17G. Confirmed β-anomer structure via X-ray crystallography and showed the α-anomer resists hydrolysis by β-glucuronidase. | nih.gov |

| 1993 | Enzyme Identification | Identified a human bilirubin UGT as the primary enzyme responsible for the formation of ethinylestradiol-3-glucuronide. | nih.gov |

| 2004 | Metabolite Transport | Demonstrated that Ethynyl Estradiol glucuronide is a substrate for MRP2 and MRP3 transporters and determined transport kinetics. | nih.gov |

| 2022 | Advanced Metabolic Profiling | Used high-resolution LC-MS/MS and isotope labeling to identify novel metabolites of ethinyl estradiol. | nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C26H32O8 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-6-[[(8R,9S,13S,14S,17S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26-/m1/s1 |

InChI Key |

SQQXJBRONRGLRT-APVVUOJSSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Ii. Enzymatic Biotransformation and Glucuronidation Mechanisms of Ethynyl Estradiol

Regioselectivity and Stereoselectivity in the Glucuronidation of Ethynyl (B1212043) Estradiol (B170435) at the 17-beta Position

The glucuronidation of ethynyl estradiol is highly regioselective, a phenomenon dictated by the structure of the substrate itself. The molecule presents two potential sites for glucuronidation: the phenolic hydroxyl group at the C-3 position and the tertiary hydroxyl group at the C-17beta position.

Overwhelming evidence from studies with human liver microsomes shows that metabolism is directed almost exclusively toward the C-3 position. The ratio of ethynyl estradiol-3-glucuronide to ethynyl estradiol-17-glucuronide formation is approximately 97:3. nih.gov This pronounced regioselectivity is attributed to the steric hindrance caused by the bulky ethinyl group at the 17α-position. This group effectively blocks enzymatic access to the adjacent 17-beta hydroxyl group, making conjugation at this site extremely unfavorable for most UGT isoforms. Therefore, while the formation of Ethynyl Estradiol 17-beta-D-Glucuronide does occur, it is a very minor metabolic pathway.

Kinetic Characterization of Ethynyl Estradiol Glucuronidation by UGTs

The kinetics of ethynyl estradiol glucuronidation further detail the efficiency and behavior of the involved enzymes. This characterization is crucial for understanding the rate of metabolism and potential for drug-drug interactions.

While the Michaelis-Menten model is a standard for describing enzyme kinetics, the glucuronidation of ethynyl estradiol, particularly by its primary metabolizing enzyme UGT1A1, does not conform to this model.

Instead of displaying simple saturation kinetics, UGT1A1-mediated ethynyl estradiol-3-glucuronidation exhibits autoactivation, resulting in a sigmoidal kinetic profile. researchgate.net This type of atypical kinetic profile is better described by the Hill equation. This indicates a cooperative binding mechanism, where the binding of one substrate molecule to the enzyme increases the enzyme's affinity for subsequent substrate molecules. For ethynylestradiol-3-glucuronidation by UGT1A1, a sigmoidal kinetic profile with an estimated S₅₀ (the substrate concentration at which half-maximal velocity is achieved) of 10 µM has been reported. psu.edu Other UGT1A1 substrates, such as estradiol, also exhibit this homotropic activation. psu.edu

Table 2: Kinetic Parameters of Ethynyl Estradiol Glucuronidation by Select UGT Isoforms

| UGT Isoform | Kinetic Model | Kₘ / S₅₀ (µM) | Vₘₐₓ (relative) | Hill Coefficient (n) | Reference |

|---|---|---|---|---|---|

| UGT1A1 | Hill Equation | ~10 | High | Not Reported | psu.edu |

| UGT2A2 | Not Reported | Not Reported | High | Not Reported |

Allosteric Modulation and Heterotropic Activation by Exogenous Compounds

The activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, can be influenced by the presence of other compounds, a phenomenon known as allosteric modulation. This can lead to either an increase (activation) or decrease (inhibition) in the rate of glucuronidation.

Research has shown that certain exogenous compounds can act as heterotropic activators of estradiol glucuronidation. For instance, at low substrate concentrations of estradiol (5 and 10 μM), low concentrations of 17α-ethinylestradiol have been observed to stimulate estradiol-3-glucuronidation activity by as much as 80%. nih.gov However, at higher estradiol concentrations (25-100 μM), 17α-ethinylestradiol becomes an inhibitor of this process. nih.gov This dual role of activation and inhibition is dependent on the concentrations of both the substrate and the effector molecule, highlighting the complex regulatory mechanisms of UGT1A1. nih.govresearchgate.net

Other compounds like anthraflavic acid and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have also been identified as stimulators of estradiol 3-glucuronidation at low substrate concentrations. nih.govpsu.edu These findings suggest that the active site of UGT1A1 is complex and can interact with multiple molecules simultaneously, leading to either activation or competitive inhibition. nih.govresearchgate.net The interactions are not a generalized artifact of in vitro conditions, as demonstrated by the lack of similar activation for estradiol 17-glucuronidation over the same concentration ranges. psu.edu

In Vitro Models for Studying Ethynyl Estradiol Glucuronidation Enzymology

To elucidate the mechanisms of ethinyl estradiol glucuronidation, various in vitro models are employed, each offering unique advantages for studying the enzymology of this process.

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and are a primary tool for studying drug metabolism. researchgate.netnih.gov They contain a rich complement of drug-metabolizing enzymes, including UGTs. nih.gov Studies using HLMs have been instrumental in identifying the UGT isoforms responsible for ethinyl estradiol glucuronidation and in characterizing the kinetics of these reactions. For example, research with HLMs revealed that a bilirubin (B190676) UGT is largely responsible for the glucuronidation of ethinylestradiol, primarily forming ethinylestradiol-3-glucuronide. nih.gov The ratio of 3-glucuronide to 17-glucuronide formation in HLMs was found to be 97:3. nih.gov

HLM studies have also been crucial in investigating the allosteric regulation of UGTs. For instance, the homotropic activation of UGT1A1-catalyzed estradiol-3-glucuronidation was confirmed in alamethicin-treated HLMs. nih.govresearchgate.net Furthermore, the intrinsic clearance (CLint) of ethinylestradiol glucuronidation has been measured in HLMs, providing valuable data for predicting in vivo metabolic clearance. nih.gov

Recombinant UGT enzyme expression systems involve the production of specific human UGT isoforms in host cells, such as V79 cells or baculovirus-infected insect cells. nih.govnih.gov This approach allows for the study of individual UGT enzymes in isolation, free from the complexities of the microsomal environment.

By testing ethinylestradiol as a substrate for a panel of cloned human UGTs, researchers have identified that a bilirubin UGT (UGT1A1) and a phenol (B47542) UGT specifically catalyze its glucuronidation. nih.gov High-performance liquid chromatography (HPLC) analysis of the products formed by these recombinant enzymes confirmed that the bilirubin UGT specifically produces ethinylestradiol-3-glucuronide. nih.gov This system has been pivotal in pinpointing the specific enzymes involved and their substrate specificity.

Isolated hepatocytes, which are intact liver cells, provide a more physiologically relevant model for studying drug metabolism as they retain the complete cellular machinery, including uptake and efflux transporters, in addition to metabolic enzymes. nih.govnih.gov

Studies using fresh preparations of human hepatocytes have shown that the metabolic clearances for a range of drugs predominantly metabolized by glucuronidation accurately predict the hepatic clearance observed in vivo. nih.gov Cryopreserved hepatocytes have also proven to be an excellent in vitro tool for this purpose. nih.gov While some studies have investigated the effects of ethinyl estradiol on hepatocellular uptake and efflux in isolated rat hepatocytes, this model is also valuable for studying the complete metabolic fate of ethinyl estradiol, including its glucuronidation. nih.gov

Deconjugation Pathways: Beta-Glucuronidase Activity and Ethynyl Estradiol Glucuronide Hydrolysis

The journey of ethynyl estradiol glucuronide does not end with its formation. It can be reversed through a process called deconjugation, where the glucuronic acid moiety is cleaved off, regenerating the active parent compound. This process is primarily mediated by the enzyme β-glucuronidase.

β-Glucuronidases are a family of glycosidase enzymes that catalyze the breakdown of complex carbohydrates by hydrolyzing β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.org Human β-glucuronidase is located in lysosomes and is also found in the gut, where it converts conjugated bilirubin to its unconjugated form for reabsorption. wikipedia.org

The enzyme exists as a homotetramer and its catalytic mechanism involves two key glutamic acid residues, Glu540 (nucleophile) and Glu451 (acidic residue), along with a tyrosine residue, Tyr504. wikipedia.org β-Glucuronidases from different sources, such as E. coli, are often used in laboratory settings for the enzymatic hydrolysis of β-glucuronides from various samples. sigmaaldrich.com These bacterial enzymes are particularly useful due to their high hydrolytic activity and stability. sigmaaldrich.com The optimal pH for E. coli β-glucuronidase is between 6 and 7. sigmaaldrich.com

Tissue Distribution and Cellular Localization of Deconjugation Enzymes

The reactivation of ethinyl estradiol from its glucuronidated metabolite, this compound, is contingent upon the process of deconjugation, catalyzed primarily by the enzyme β-glucuronidase. The distribution of this enzyme across various tissues and its specific location within cells are critical determinants of local and systemic exposure to the active form of the synthetic estrogen.

Estrogen glucuronides can be converted back into their biologically active forms by β-glucuronidase in tissues that express this enzyme. wikipedia.orgwikipedia.org The mammary gland is one such tissue where the deconjugation of estrogen glucuronides can occur, potentially influencing local estrogenic activity. wikipedia.orgwikipedia.org Beyond the mammary gland, transporters responsible for moving estrogen glucuronides into cells have been identified in the prostate gland, testis, and breast cells, suggesting these tissues are also sites of potential deconjugation and subsequent estrogenic action. wikipedia.org

Studies on the subcellular distribution of metabolic enzymes have indicated that they are often localized in the soluble cell fraction, or cytosol. nih.gov The transport of this compound across cellular membranes is facilitated by specific transporter proteins. Research has shown that the multidrug resistance-associated proteins MRP2 and MRP3 are capable of transporting ethinyl estradiol glucuronide. nih.gov These transporters are located in the cell membrane and their activity is crucial for the movement of the conjugate into or out of the cell, where it can then be acted upon by β-glucuronidase. nih.gov For instance, MRP2 and MRP3 have been shown to mediate the ATP-dependent transport of ethinyl estradiol glucuronide. nih.gov

The table below summarizes the known and potential sites of deconjugation enzyme activity and transport for estrogen glucuronides.

| Tissue/Cellular Component | Enzyme/Transporter | Function | Reference |

| Mammary Gland | β-glucuronidase | Deconjugation of estrogen glucuronides | wikipedia.orgwikipedia.org |

| Prostate Gland | OATP Transporters | Transport of estradiol glucuronide | wikipedia.org |

| Testis | OATP Transporters | Transport of estradiol glucuronide | wikipedia.org |

| Breast Cells | OATP Transporters | Transport of estradiol glucuronide | wikipedia.org |

| Liver | β-glucuronidase | Deconjugation | nih.gov |

| Salivary Gland | Metabolic Enzymes | Sialoglycoprotein secretion | nih.gov |

| Intestinal Mucosa | Metabolic Enzymes | Sialoglycoprotein secretion | nih.gov |

| Cell Membrane | MRP2, MRP3 | ATP-dependent transport of ethinyl estradiol glucuronide | nih.gov |

| Cytosol (Soluble Cell Fraction) | β-glucuronidase | Localization of enzymatic activity | nih.gov |

Role of Gut Microbiota in Ethynyl Estradiol Glucuronide Deconjugation

The human gut microbiota plays a pivotal role in the metabolism and systemic bioavailability of estrogens through a collection of bacterial genes known as the "estrobolome". researchgate.net A key function of the estrobolome is the deconjugation of estrogen glucuronides, including this compound, which are excreted into the gastrointestinal tract via the bile. frontiersin.orgnih.gov This process is catalyzed by gut microbial β-glucuronidases (gmGUS). nih.govnih.gov

The capacity for estrogen deconjugation is not uniform across all gut bacteria; it is a feature of specific species possessing the GUS gene. nih.gov Research has identified several bacterial phyla and species within the human gut that encode for β-glucuronidase. The Bacteroidetes and Firmicutes phyla are major contributors. frontiersin.org Studies have shown that bacteria such as Escherichia coli, Faecalibacterium prausnitzii, and Ruminococcus gnavus possess estrogen-reactivating capabilities. nih.govnih.gov The genus Bacteroides has been identified as the main contributor to the intestinal pool of β-glucuronidases. nih.gov

The table below details some of the key bacterial taxa involved in the deconjugation of estrogen glucuronides.

| Phylum | Genus/Species | Enzyme Class | Role in Deconjugation | Reference |

| Bacteroidetes | Bacteroides spp. | NL, mL1 | Major contributor to intestinal GUS pool; deconjugates glucuronides. | nih.gov |

| Firmicutes | Faecalibacterium prausnitzii | Not Specified | Proven estrogen-reactivating activity. | nih.gov |

| Firmicutes | Ruminococcus gnavus | L1 | Proven estrogen-reactivating activity. | nih.govnih.gov |

| Proteobacteria | Escherichia coli | Not Specified | First identified with GUS gene; deconjugates estrogens. | nih.govnih.gov |

| Firmicutes | Eubacterium eligens | L1 | Active in hydrolyzing drug glucuronides. | nih.gov |

This microbial activity is a crucial factor in the pharmacokinetics of ethinyl estradiol, as it essentially creates a secondary reservoir of the active compound within the body, prolonging its effects. wikipedia.org

Iii. Transporter Mediated Disposition and Efflux Systems of Ethynyl Estradiol 17 Beta D Glucuronide

ATP-Binding Cassette (ABC) Transporters in Ethynyl (B1212043) Estradiol (B170435) 17-beta-D-Glucuronide Transport

ABC transporters are a superfamily of efflux pumps that actively transport a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis. Several members of this family are critical for the biliary and systemic clearance of Ethynyl Estradiol 17-beta-D-Glucuronide.

Multidrug Resistance-Associated Protein 2 (MRP2), encoded by the ABCC2 gene, is a key transporter located on the apical membrane of hepatocytes, the primary cells of the liver. solvobiotech.comnih.gov It plays a crucial role in the biliary excretion of numerous compounds, including conjugated metabolites like glucuronides.

Research has firmly established this compound (EE-G) as a substrate for MRP2. nih.govresearchgate.net In vitro studies using membrane vesicles expressing human MRP2 have demonstrated ATP-dependent, saturable transport of EE-G. nih.gov The kinetics of this transport have been characterized, revealing a Michaelis-Menten constant (Kₘ) of approximately 35.1 µM. nih.govresearchgate.net The significance of MRP2 in the clearance of EE-G is underscored by in vivo studies. In Mrp2-deficient rats, the systemic exposure to EE-G increased dramatically—20-fold after intravenous administration and over 100-fold following oral administration of ethinyl estradiol—confirming that MRP2 is the primary pathway for its biliary elimination. nih.gov In these deficient rats, EE-G was not detected in the bile, further solidifying the indispensable role of MRP2 in its hepatobiliary disposition. nih.gov

Table 1: MRP2/ABCC2 Transport Kinetics for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Transporter | Human MRP2/ABCC2 | nih.gov, researchgate.net |

| Substrate | This compound | nih.gov, researchgate.net |

| Kₘ (Michaelis-Menten Constant) | 35.1 ± 3.5 µM | nih.gov, researchgate.net |

| Transport Type | ATP-dependent, Saturable | nih.gov |

Multidrug Resistance-Associated Protein 3 (MRP3), a product of the ABCC3 gene, is another important ABC transporter. Unlike MRP2, MRP3 is primarily located on the basolateral membrane of hepatocytes, where it mediates the efflux of substrates from the liver back into the sinusoidal blood. researchgate.netnih.gov

This compound is also a substrate for MRP3. nih.govresearchgate.net Vesicular transport assays have shown that MRP3 transports EE-G in an ATP-dependent and saturable manner. nih.gov Notably, MRP3 exhibits a higher affinity for EE-G compared to MRP2, with a reported Kₘ value of 9.2 µM. nih.govresearchgate.net Similar to MRP2, the transport of EE-G via MRP3 is strongly stimulated by ethinyl estradiol sulfate (B86663), which increases the apparent transport affinity through allosteric mechanisms. nih.gov The basolateral efflux mediated by MRP3 provides an alternative route for the disposition of EE-G, particularly when biliary excretion via MRP2 is impaired. nih.govfrontiersin.org

Table 2: MRP3/ABCC3 Transport Kinetics for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Transporter | Human MRP3/ABCC3 | nih.gov, researchgate.net |

| Substrate | This compound | nih.gov, researchgate.net |

| Kₘ (Michaelis-Menten Constant) | 9.2 ± 2.3 µM | nih.gov, researchgate.net |

| Transport Type | ATP-dependent, Saturable | nih.gov |

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) is another basolaterally located efflux transporter in hepatocytes that contributes to the movement of substrates from the liver into the blood. nih.gov While direct transport studies for this compound by MRP4 are not as extensively detailed as for MRP2 and MRP3, its involvement is suggested by its known substrate profile and behavior in certain conditions. MRP4 is known to transport the structurally related endogenous compound, estradiol 17-β-D-glucuronide. nih.govnih.gov

In studies involving Mrp2-deficient rats, which exhibit cholestasis when administered ethinyl estradiol, the expression of Mrp4 was found to be upregulated. frontiersin.org This upregulation was associated with an increased export of bile acids back into the plasma, suggesting a compensatory role for MRP4 in response to impaired biliary excretion and liver injury. frontiersin.org This indicates that MRP4 could contribute to the basolateral efflux of glucuronide conjugates, including ethinyl estradiol glucuronide, especially under conditions where the primary apical transporter, MRP2, is deficient or inhibited. frontiersin.org

Several other ABC transporters have been investigated for their potential interaction with this compound and related compounds.

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Vesicular uptake studies have shown that this compound is not a substrate for MRP1. nih.govresearchgate.net

Multidrug Resistance Protein 1 (MDR1/ABCB1): While direct data for this compound is limited, studies have demonstrated that the related endogenous compound, estradiol 17β-(β-D-glucuronide), is an ATP-dependent substrate for MDR1, with a Kₘ of 62 µM. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP has been identified as a key efflux transporter for ethinyl estradiol-3-O-sulfate (EES), but not for the glucuronide conjugate. nih.gov In studies with Bcrp-knockout mice, EES concentrations were altered, whereas the impact on EE-G exposure was modest compared to that in Mrp2-knockout mice. nih.gov

Multidrug Resistance-Associated Protein 7 (MRP7/ABCC10): Specific research detailing the interaction between MRP7 and this compound is not prominently available in the reviewed literature.

Organic Anion Transporting Polypeptides (OATPs) in this compound Uptake

The journey of this compound within the body also involves uptake into cells, primarily hepatocytes, a process mediated by the OATP family of transporters. These transporters are located on the sinusoidal (basolateral) membrane of hepatocytes and facilitate the uptake of a wide range of compounds from the blood into the liver. nih.govhelsinki.fi The related compound estradiol 17-β-D-glucuronide (E217G) is a well-characterized and prototypical substrate for these transporters, often used to probe their function. researchgate.neteurofinsdiscovery.comnih.gov

OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are two of the most important hepatic OATP isoforms, responsible for the uptake of many endogenous compounds and drugs from the circulation.

Estradiol 17-β-D-glucuronide is a high-affinity substrate for OATPs and is widely used as a probe substrate for OATP1B1 in in vitro studies. researchgate.neteurofinsdiscovery.comnih.gov The uptake of E217G by OATP1B1-expressing cells is a standard method to assess the inhibitory potential of other compounds on this transporter. researchgate.net The affinity can be influenced by the specific substrate used, with studies indicating that E217G is a highly sensitive probe for identifying OATP1B1 inhibitors. researchgate.net

Table 3: Summary of Transporter Interactions with this compound (EE-G) and Related Compounds

| Transporter | Gene | Location (Hepatocyte) | Substrate(s) | Role in EE-G Disposition | Source(s) |

|---|---|---|---|---|---|

| MRP2 | ABCC2 | Apical | EE-G , E217G | Primary biliary efflux | nih.gov, nih.gov, solvobiotech.com |

| MRP3 | ABCC3 | Basolateral | EE-G , E217G | Basolateral efflux to blood | nih.gov, researchgate.net, nih.gov |

| MRP4 | ABCC4 | Basolateral | E217G | Potential compensatory basolateral efflux | nih.gov, frontiersin.org |

| MRP1 | ABCC1 | Basolateral | Not a substrate for EE-G | No direct role | nih.gov, researchgate.net |

| MDR1 | ABCB1 | Apical | E217G | Potential minor efflux role | nih.gov |

| BCRP | ABCG2 | Apical | Ethinyl Estradiol Sulfate (EES) | Efflux of sulfate conjugate, not glucuronide | nih.gov |

| OATP1B1 | SLCO1B1 | Basolateral | E217G (prototypical) | Inferred primary hepatic uptake of EE-G | researchgate.net, nih.gov |

| OATP1B3 | SLCO1B3 | Basolateral | E217G (prototypical) | Inferred hepatic uptake of EE-G | nih.gov |

Species-Specific Differences in OATP-Mediated Transport

Organic Anion Transporting Polypeptides (OATPs) are key players in the hepatic uptake of a wide range of endogenous and exogenous compounds, including this compound. However, the efficiency and kinetics of this transport can vary significantly between species. For instance, research has highlighted that rat and human OATPs exhibit different transport characteristics for estrogen glucuronides.

Studies using vesicular transport assays have shown that while human MRP2 transports estradiol-17β-d-glucuronide (a closely related endogenous compound) with cooperative kinetics, the rat Mrp2 transporter follows Michaelis-Menten kinetics. researchgate.net Nevertheless, in the presence of modulator drugs, the rat transporter can also exhibit cooperative kinetics, suggesting a potential for allosteric regulation across species. researchgate.net These findings underscore the importance of considering species-specific differences when extrapolating preclinical data to human scenarios.

Hepatic Disposition and Biliary Excretion Mechanisms

The liver is the primary site for the metabolism and excretion of this compound. This process involves a coordinated effort of uptake transporters on the sinusoidal membrane and efflux transporters on the canalicular and basolateral membranes of hepatocytes.

Mechanistic models have been instrumental in dissecting the complex interplay of transporters involved in the hepatobiliary disposition of estrogen glucuronides. For the related compound estradiol-17β-glucuronide (E217G), modeling studies in sandwich-cultured human hepatocytes have been used to calculate the clearance values for uptake, biliary excretion, and basolateral efflux. nih.gov

These models have revealed that both biliary excretion, primarily mediated by Multidrug Resistance-Associated Protein 2 (MRP2), and basolateral efflux via MRP3 and MRP4, are significant pathways for the elimination of E217G from hepatocytes. nih.gov Simulations suggest that these pathways can compensate for each other; for example, an impairment in biliary excretion can be partially offset by an increase in basolateral efflux to prevent the intracellular accumulation of the glucuronide. nih.gov However, a significant impairment in both pathways can lead to a substantial increase in hepatocellular exposure. nih.gov

Specifically, the intrinsic basolateral efflux clearance (CLint,BL) of E217G was found to be 1.6-fold higher than the intrinsic biliary excretion clearance (CLint,bile). nih.gov This highlights the substantial role of basolateral transporters in returning the glucuronide to the sinusoidal blood, from where it can be eliminated by the kidneys.

| Parameter | Value (ml/min)/g liver | Source |

| Intrinsic Basolateral Efflux Clearance (CLint,BL) of E217G | 0.18 ± 0.03 | nih.gov |

| Intrinsic Biliary Excretion Clearance (CLint,bile) of E217G | 0.11 ± 0.06 | nih.gov |

This data underscores that basolateral efflux is a major disposition pathway that works in concert with biliary excretion to maintain hepatocyte homeostasis.

Allosteric Regulation and Complex Interactions with Co-transported Substrates

The transport of this compound and related compounds is not always a simple, one-substrate-one-transporter interaction. Complex allosteric regulation and interactions with other co-transported substrates can significantly modulate transport activity.

Research has demonstrated that ethinylestradiol-3-O-sulfate (EE-S), another major metabolite of ethinyl estradiol, can act as an allosteric modulator of MRP2- and MRP3-mediated transport of ethinylestradiol-3-O-glucuronide (EE-G). nih.gov Interestingly, EE-S strongly stimulates the transport of EE-G by increasing its apparent transport affinity, without being transported itself by these proteins. nih.gov This suggests the presence of a distinct allosteric binding site on these transporters.

Iv. Advanced Analytical Methodologies for Ethynyl Estradiol 17 Beta D Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of ethynyl (B1212043) estradiol (B170435) 17-beta-D-glucuronide, enabling its separation from the parent compound, other metabolites, and endogenous substances that could interfere with accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of steroid glucuronides. In the analysis of estrogen glucuronides, including estradiol glucuronides which share structural similarities with ethynyl estradiol 17-beta-D-glucuronide, HPLC is often employed. For instance, the separation of estradiol-3-glucuronide and estradiol-17-glucuronide has been achieved using a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). nih.gov The retention times for these isomers were distinct, demonstrating the resolving power of HPLC. nih.gov

Methods for the simultaneous determination of ethinyl estradiol and other hormones often utilize HPLC for separation prior to detection. nih.gov The chromatographic conditions, such as the composition of the mobile phase (e.g., acetonitrile (B52724) and water), are optimized to achieve sharp peaks and good resolution. nih.gov The lipophilic nature of these compounds makes reversed-phase HPLC a common choice. mdpi.com

For the quantification of ethinyl estradiol in plasma, HPLC is coupled with sensitive detectors. A method involving a three-step sample preparation process followed by separation on a Syncronis C18 HPLC column has been developed. thermofisher.com This method demonstrated good linearity over a concentration range of 5–200 pg/mL for derivatized ethinyl estradiol. thermofisher.com

Interactive Data Table: HPLC Methods for Estrogen Analysis

| Analyte | HPLC Column | Mobile Phase | Detection | Key Finding | Reference |

| Estradiol Glucuronide Isomers | Not Specified | Phosphate buffer (pH 3.0) and Methanol (60/40) | Fluorescence | Successful separation of 3-OH and 17-OH glucuronides with distinct retention times. nih.gov | nih.gov |

| Ethinyl Estradiol and Drospirenone (B1670955) | Not Specified | Acetonitrile and Water (70:30, v/v) | UV | Achieved sharp peaks and good resolution for simultaneous determination. nih.gov | nih.gov |

| Derivatized Ethinyl Estradiol | Syncronis C18 | Gradient | MS/MS | Linear quantification in the range of 5–200 pg/mL in human plasma. thermofisher.com | thermofisher.com |

| Estradiol and Metabolites | Poroshell 120 EC-C18 | Water with 0.1% formic acid and Methanol (gradient) | Fluorescence | Good linearity observed for estradiol and its metabolites (10–300 ng/mL). mdpi.com | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with mass spectrometry (MS), it becomes a powerful tool for analyzing this compound.

A high-throughput UHPLC-MS/MS method has been developed for the simultaneous quantification of estradiol metabolites, including estradiol 17-β-D-glucuronide, in cell culture medium. nih.gov This method utilized a C-18 column and a gradient flow of ammonium (B1175870) acetate (B1210297) and acetonitrile, with a total run time of just 4 minutes. nih.gov The linearity for estradiol 17-β-D-glucuronide was established in the range of 2-1500 ng/mL. nih.gov

For the analysis of ethinyl estradiol and levonorgestrel (B1675169) in human plasma, a UPLC-MS/MS method was developed using a C18 column and a gradient mobile phase of formic acid in water and acetonitrile. nih.gov This highly sensitive method achieved a lower limit of quantification (LLOQ) of 5 pg/mL for ethinyl estradiol. nih.gov Similarly, a robust and sensitive UHPLC-MS/MS method has been validated for the identification and quantification of 17α-ethinylestradiol in surface waters at sub-ppt levels. researchgate.netrsc.org

An analytical system combining online solid-phase extraction (SPE) with an LCMS-IT-TOF (ion trap-time-of-flight) mass spectrometer has been used for the qualitative detection of trace amounts of 17β-estradiol and its conjugated metabolites, including 17β-estradiol 17-(β-D-glucuronide), in aqueous samples. lcms.cz

Mass Spectrometry Approaches for Identification and Quantitation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Various MS techniques are employed, often in conjunction with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the characterization of estrogen glucuronides. nih.gov For analysis, the glucuronides are typically converted into more volatile derivatives, such as n-propyl ester-O-TMS ethers. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer provide structural information. A key fragment ion at [M - 362]+ has been identified as characteristic for estrogen 3-glucuronides. nih.gov

While GC-MS can be used, the non-volatile nature of estrogens and their glucuronide conjugates often limits its detection sensitivity and may require larger sample volumes. researchgate.net However, a GC-MS method was developed for the simultaneous quantification of 17α-ethinyl estradiol and drospirenone in contraceptive formulations without the need for derivatization. mdpi.com More advanced GC-tandem mass spectrometry (GC-MS/MS) methods have been developed for the quantification of related compounds like ethyl glucuronide in various matrices, demonstrating the potential for high sensitivity and specificity. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of ethynyl estradiol and its metabolites in complex biological fluids. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

To enhance sensitivity, especially for low-concentration analytes like ethinyl estradiol, chemical derivatization is often employed. nih.gov Derivatizing ethinyl estradiol with dansyl chloride, for example, introduces an easily ionizable group, significantly improving its detection in the mass spectrometer and enabling a lower limit of quantitation of 2.5 pg/mL in human plasma. nih.gov Another sensitive LC-MS/MS method for ethinyl estradiol and levonorgestrel in human plasma also utilized dansyl derivatization, achieving a sensitivity of 4.00 pg/mL for ethinyl estradiol. nih.gov

The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive detection. For derivatized ethinyl estradiol, the mass transition of m/z 530.16 → 171.08 has been used for quantification. nih.gov LC-MS/MS methods are valued for their accuracy and reduced interference compared to immunoassays, especially at low concentrations. psu.edu

Interactive Data Table: LC-MS/MS Methods for High Sensitivity Analysis

| Analyte | Derivatization | Matrix | LLOQ | Key Finding | Reference |

| Ethinyl Estradiol | Dansyl Chloride | Human Plasma | 2.5 pg/mL | Derivatization greatly improved sensitivity. nih.gov | nih.gov |

| Ethinyl Estradiol | Dansyl Chloride | Human Plasma | 4.00 pg/mL | Simultaneous quantification with levonorgestrel. nih.gov | nih.gov |

| Ethinyl Estradiol | Dansyl Chloride | Human Plasma | 5 pg/mL | Rapid and sensitive method with a 5-minute run time. nih.gov | nih.gov |

| Estradiol and Estrone (B1671321) | Dansyl Chloride | Human Serum | E1: 44.1 pmol/L, E2: 23.2 pmol/L | More accurate and less prone to interference than immunoassays at low concentrations. psu.edu | psu.edu |

Orbitrap mass spectrometry, a type of high-resolution mass spectrometry (HRMS), offers exceptional mass accuracy and resolving power, leading to enhanced detection limits and confident structural identification.

For the analysis of 17α-ethinylestradiol in wastewater, a method using a Q Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer achieved a limit of detection (LOD) of 15 pg/L and a limit of quantitation (LOQ) of 29 pg/L. lcms.cz This method utilized Parallel Reaction Monitoring (PRM), where MS/MS data was collected at a high resolving power, ensuring excellent quantitation and confirmation. lcms.cz

The high sensitivity of Orbitrap LC/MS can be further improved through derivatization. researchgate.netnih.gov Studies have shown that modifying phenolic steroids to form 1-methylimidazole-2-sulfonyl adducts can significantly enhance sensitivity by 2-100 fold compared to other derivatization methods. researchgate.netnih.gov This approach is particularly valuable for quantifying low physiological levels of estrogens and their metabolites. nih.gov The high mass accuracy of Orbitrap MS, often within 2 ppm, allows for confident identification of analytes. lcms.cz

Immunochemical and Spectroscopic Detection Strategies

Immunochemical and spectroscopic methods form the cornerstone of detection strategies for many steroid metabolites, including ethynyl estradiol glucuronides. These techniques leverage specific antibody-antigen interactions or unique molecular vibrational properties to identify and quantify the target analyte, even at trace levels.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) represent a significant immunochemical approach for the detection of ethynyl estradiol (EE2) and its metabolites. A direct competitive ELISA has been developed for the determination of EE2. nih.gov In this format, a derivative of EE2 is used as a tracer that competes with the EE2 in a sample for a limited number of antibody binding sites. nih.gov This method achieved a limit of detection (LOD) of 14 ng/L in pure water. nih.gov

A critical aspect of immunoassays is their cross-reactivity with related compounds. For the aforementioned EE2 ELISA, cross-reactivity was evaluated for various endogenous steroids and synthetic precursors. nih.gov Notably, the assay demonstrated significant cross-reactivity with EE2 metabolites conjugated at the 3-position, showing a 17% cross-reactivity for the 3-glucuronide and 37% for the 3-sulphate. nih.gov While this specific data pertains to the 3-glucuronide, it underscores the principle that antibodies developed for the parent compound can interact with its glucuronidated forms, a key consideration in developing assays for this compound. Commercially available ELISA kits for the parent compound, 17-beta-estradiol, demonstrate the typical performance parameters of these assays. biovendor.comabcam.com

Table 1: Performance Characteristics of Various Estrogen ELISAs

| Target Analyte | Assay Type | Sample Type(s) | Sensitivity / Limit of Detection (LOD) | Calibration Range | Source(s) |

| Ethynylestradiol (EE2) | Direct Competitive | Water | 14 ng/L | Not Specified | nih.gov |

| 17-beta-Estradiol | Competitive | Serum, Plasma, Urine | ≤ 8.68 pg/mL | 20 - 2000 pg/mL | abcam.com |

| Estradiol | Competitive | Serum | 8.4 pg/mL | 25 - 4000 pg/mL | biovendor.com |

Surface-Enhanced Raman Scattering (SERS) for Ultrasensitive Detection

Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique that offers the potential for single-molecule detection, making it ideal for trace analysis. nih.gov The method works by enhancing the Raman scattering signal of molecules adsorbed onto roughened metal surfaces or nanoparticles, typically gold (Au) or silver (Ag). nih.govmdpi.com

For the detection of estrogens like 17-beta-estradiol, SERS-based sensors have been developed using various innovative approaches. One method involves using gold nanoparticles grown on nanoporous titanium dioxide films as the SERS substrate. nih.gov This sensor, functionalized with specific aptamers (single-stranded DNA or RNA molecules that bind to specific targets), achieved a limit of detection of 1 nM for 17-beta-estradiol. nih.gov Another approach combines SERS with a hybridization chain reaction (HCR) for signal amplification, using an aptamer for specific recognition of 17-beta-estradiol, which resulted in a remarkably low detection limit of 0.1 pM. researchgate.net A SERS-based immunoassay for estradiol (E2) reported an even lower limit of detection at 0.65 pg/mL, demonstrating its superior sensitivity compared to conventional methods. ifmmi.com These studies highlight the adaptability of SERS for developing ultrasensitive detection platforms for this compound.

Table 2: Comparison of SERS-Based Detection Methods for Estradiol

| SERS Method | Substrate/Platform | Recognition Element | Limit of Detection (LOD) | Source(s) |

| Aptamer-based SERS | Gold nanoparticles on TiO₂ film | Aptamer | 1 nM | nih.gov |

| SERS with HCR Amplification | Au@Ag core-shell nanoparticles | Aptamer | 0.1 pM | researchgate.net |

| SERS-based Immunoassay | Not specified | Antibody | 0.65 pg/mL | ifmmi.com |

| SERRS with Azo Dye Formation | Not specified | Pauly's Reagent | 0.2 x 10⁻⁴ M | nih.gov |

Electrochemical Detection Methods

Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative for detecting steroid hormones. These devices typically use a modified electrode to facilitate an electrochemical reaction with the target analyte, which generates a measurable signal. nih.gov

Various materials have been employed to modify electrodes for enhanced detection of 17-beta-estradiol. One sensor used a glassy carbon electrode modified with a nanocomposite of α-Fe₂O₃ nanoparticles and carbon nanotubes, achieving an LOD of 4.4 nmol L⁻¹. mdpi.comnih.gov Another approach utilized a molecularly imprinted polymer (MIP) combined with carbon black on an electrode, which selectively binds 17-beta-estradiol, resulting in an LOD of 0.03 μmol L⁻¹. rsc.org Aptamer-based electrochemical sensors have also gained popularity due to their high selectivity. nih.govresearchgate.net An aptasensor using split DNA aptamers immobilized on polymer microspheres reported an exceptionally low LOD of 4.8 × 10⁻¹³ M for 17-beta-estradiol. nih.gov The transduction mechanism often involves differential pulse voltammetry (DPV), which measures the current generated by a redox reaction influenced by the binding of the analyte. nih.govnih.gov

Table 3: Performance of Electrochemical Sensors for 17-beta-Estradiol Detection

| Electrode Modification | Detection Technique | Linear Range | Limit of Detection (LOD) | Source(s) |

| α-Fe₂O₃ Nanoparticles & Carbon Nanotubes | Square Wave Voltammetry | 5.0–100.0 nmol L⁻¹ | 4.4 nmol L⁻¹ | mdpi.comnih.gov |

| Molecularly Imprinted Polymer & Carbon Black | Not Specified | 0.10 to 23.0 μmol L⁻¹ | 0.03 μmol L⁻¹ | rsc.org |

| Split DNA Aptamers on Polymer Microspheres | Differential Pulse Voltammetry | 1 × 10⁻⁴ M to 1 × 10⁻¹² M | 4.8 × 10⁻¹³ M | nih.gov |

| DNA Aptamer on Gold Electrode | Square Wave Voltammetry | 0.01 to 1 nM | 0.1 nM | researchgate.net |

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The accuracy of any analytical method is highly dependent on the quality of the sample preparation. For complex matrices such as urine, plasma, or wastewater, interfering substances can suppress or enhance the analytical signal, a phenomenon known as the matrix effect. nih.gov Therefore, robust extraction and cleanup procedures are essential.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and concentration of estrogens and their metabolites from complex samples. nih.govnih.gov The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Interferences can then be washed away before the analytes are eluted with a small volume of an appropriate solvent.

For estrogen metabolites, reversed-phase sorbents like Strata C18-E are commonly employed. nih.gov A general SPE procedure involves conditioning the cartridge, loading the sample, washing the cartridge to remove interferences, and finally eluting the target compounds. nih.gov By carefully selecting the washing solvents, it is possible to fractionate the sample, separating different classes of metabolites. For instance, a wash with 20% (v/v) methanol in water can be used to collect glucuronide and sulphate conjugates, separating them from less polar compounds. nih.gov

Table 4: General Steps for Solid-Phase Extraction (SPE) of Estrogen Metabolites

| Step | Description | Example Solvent(s) | Purpose | Source(s) |

| 1. Conditioning | Prepares the sorbent for sample loading. | Acetone, Methanol, Water | To wet the sorbent and ensure consistent interaction. | nih.gov |

| 2. Sample Loading | The prepared sample is passed through the cartridge. | Diluted Urine or Plasma (pH adjusted) | To adsorb analytes onto the sorbent. | nih.gov |

| 3. Washing | Removes interfering compounds. | 5-40% (v/v) Methanol in water | To wash away hydrophilic impurities while retaining analytes. | nih.gov |

| 4. Elution | Recovers the analytes from the sorbent. | Methanol, Acetone | To desorb the concentrated analytes. | nih.gov |

Derivatization Strategies for Enhanced Sensitivity

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound, particularly for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov For estrogens and their glucuronide metabolites, derivatization can increase volatility, improve chromatographic separation, and significantly enhance ionization efficiency, leading to lower detection limits. nih.govnih.gov

The phenolic group on the A-ring of the estrogen structure is a common target for derivatization. nih.gov Various reagents have been developed for this purpose. Dansyl chloride is a common derivatizing agent, but it can suffer from a lack of specificity for isobaric compounds and light sensitivity of its products. nih.gov To overcome these limitations, alternative reagents have been explored, such as 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ), which, after methylation, creates a permanently positively charged derivative well-suited for LC-ESI-MS/MS analysis. nih.gov Another effective agent is 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), which also forms methylpyridinium ether derivatives that improve both specificity and sensitivity. nih.gov Such strategies are crucial for achieving the sensitivity needed to detect trace levels of this compound in biological samples.

Table 5: Derivatization Agents for Estrogen Analysis

| Derivatization Agent | Abbreviation | Target Functional Group | Analytical Method | Advantage(s) | Source(s) |

| Dansyl Chloride | - | Phenolic hydroxyl | LC-MS/MS | Commonly used | nih.gov |

| 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine | PPZ | Phenolic hydroxyl | LC-MS/MS | Forms permanently charged derivative, enhances ionization | nih.gov |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate | FMP-TS | Phenolic hydroxyl | LC-MS/MS | Improves specificity and sensitivity | nih.gov |

| 5% phenyl, 95% dimethylpolysiloxane | - | - | GC-FID | Used as stationary phase for separation of polar molecules | nih.gov |

Quality Control and Validation in this compound Analysis

The validation of an analytical method is a process that demonstrates its suitability for its intended purpose. For the analysis of this compound, this involves a comprehensive evaluation of several parameters to ensure the data generated is accurate, reliable, and reproducible.

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are fundamental in determining the sensitivity of an analytical method.

While specific analytical validation data for this compound is not extensively detailed in publicly available literature, the analytical approaches for its parent compound, Ethinyl Estradiol, are well-documented. Often, analytical methods for conjugated metabolites like glucuronides involve an enzymatic hydrolysis step to convert the metabolite back to the parent compound before quantification. Therefore, the LOD and LOQ values for Ethinyl Estradiol can provide a strong indication of the sensitivity achievable for its glucuronide metabolite following such a procedure.

Several studies have established the LOD and LOQ for Ethinyl Estradiol in various matrices, primarily using highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Ethinyl Estradiol in Human Plasma

| Analytical Technique | Matrix | LOD | LOQ |

| UPLC-MS/MS | Human Plasma | - | 5 pg/mL lcms.cz |

| LC-MS/MS | Human Plasma | - | 5.000 pg/mL ijrpr.comlcms.cz |

| HPLC-UV/Fluorescence | Oral Contraceptives | 0.65 ng/mL | - |

| RP-HPLC | Bulk/Pharmaceuticals | 0.05 µg/mL | 0.15 µg/mL thepharmajournal.com |

| RP-HPLC | Tablets | 0.03 µg/mL | 0.09 µg/mL jddtonline.info |

This table presents data for the parent compound, Ethinyl Estradiol, as specific data for this compound is limited. The presented values are indicative of the sensitivity of the analytical methods used.

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of interfering substances. Therefore, the efficiency of the sample preparation and extraction process is crucial for accurate quantification. Recovery is a measure of the extraction efficiency of an analytical method, expressed as the percentage of the known amount of an analyte that is recovered during the sample processing procedure.

Reproducibility, on the other hand, refers to the ability of an analytical method to produce consistent results over time and under different experimental conditions (e.g., different analysts, instruments, or laboratories). It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

As with LOD and LOQ, specific recovery and reproducibility data for this compound are not widely published. However, the data for Ethinyl Estradiol provides valuable insight into the performance of the analytical methods used for its quantification, which are often applicable to its metabolites after deconjugation.

Table 2: Recovery and Reproducibility of Ethinyl Estradiol in Human Plasma

| Analytical Technique | Matrix | Recovery (%) | Reproducibility (%RSD) |

| LC-MS/MS | Human Plasma | 68.48% ijrpr.comlcms.cz | 91.80% to 101.20% (at room temp) ijrpr.comlcms.cz |

| LC-MS/MS | Human Plasma | - | 90.63% to 101.44% (at 5 ºC) ijrpr.comlcms.cz |

| UPLC-MS/MS | Human Plasma | 68.03% - 84.74% | - |

| RP-HPLC | Tablets | 102.44% jddtonline.info | - |

This table presents data for the parent compound, Ethinyl Estradiol. The data reflects the efficiency and consistency of the analytical methods in complex matrices.

The reproducibility data, often presented as a percentage of the expected concentration, indicates high consistency in the measurements, which is crucial for the reliability of pharmacokinetic and other quantitative studies.

V. Comparative Biochemical and Enzymatic Studies of Ethynyl Estradiol 17 Beta D Glucuronide

Comparison with Other Steroid Glucuronides (e.g., Estradiol (B170435) 3-Glucuronide, Estrone (B1671321) Glucuronide)

The metabolism and disposition of ethynyl (B1212043) estradiol 17-beta-D-glucuronide are best understood in comparison to endogenous steroid glucuronides such as estradiol 3-glucuronide and estrone glucuronide. These comparisons reveal significant differences in enzymatic processing and cellular transport, which are critical determinants of their biological activity and clearance.

The formation of steroid glucuronides is catalyzed by a superfamily of UDP-glucuronosyltransferase (UGT) enzymes, with specific isoforms showing distinct but sometimes overlapping substrate selectivities. psu.edu Glucuronidation of estrogens can occur at either the 3-hydroxyl or the 17β-hydroxyl group. frontiersin.org

For ethynyl estradiol (EE), glucuronidation is a major route of elimination in humans. nih.gov Studies using human liver microsomes have shown that the formation of ethynyl estradiol-3-glucuronide is the predominant pathway, accounting for approximately 97% of the glucuronidated product. nih.gov This reaction is primarily catalyzed by a human bilirubin (B190676) UGT, identified as UGT1A1. nih.govnih.gov In contrast, the formation of estradiol-3-glucuronide is also mainly catalyzed by UGT1A1, while the glucuronidation at the 17-position is handled by several other UGT enzymes, notably UGT2B7. nih.gov The glucuronidation of estrone is also catalyzed by UGT enzymes, but the specific isoforms and their kinetics can differ from those for estradiol, suggesting they are under different regulatory control. frontiersin.orgnih.gov

Kinetic analyses reveal further distinctions. The glucuronidation of ethynyl estradiol in human liver microsomes displays a significantly higher Vmax compared to its sulfation, indicating a greater capacity for this pathway, although sulfation shows a much higher affinity (lower Km). nih.gov For estradiol, glucuronidation kinetics can be complex; for instance, UGT1A1-catalyzed estradiol-3-glucuronidation exhibits sigmoidal (homotropic activation) kinetics, whereas estradiol-17-glucuronidation follows standard Michaelis-Menten kinetics. nih.govnih.gov The formation of estradiol 17-glucuronide in human liver and intestine shows biphasic kinetics, implying the involvement of multiple UGT isoforms with different affinities. nih.gov

| Conjugation Pathway | Enzyme Family | Apparent Km (mM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| Glucuronidation | Glucuronyltransferase (UGT) | 0.20 +/- 0.12 | 404 +/- 317 |

| Sulfation | Sulfotransferase (SULT) | 0.0072 +/- 0.0019 | 66.5 +/- 15.8 |

Data derived from in vitro studies with human liver subcellular fractions. nih.gov

Once formed, steroid glucuronides, which are hydrophilic anions, require efflux transporters to exit cells and be eliminated from the body. The multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are key transporters in this process.

Ethynyl estradiol-3-glucuronide is a substrate for both MRP2 and MRP3, but not MRP1. Transport by MRP3 is particularly efficient, with a lower Km value (9.2 µM) compared to MRP2 (35.1 µM), suggesting a higher affinity.

In comparison, other estrogen glucuronides exhibit different transporter affinities. Estrone-glucuronide (E1-G) and estradiol-3-glucuronide (E2-3G) are transported by BCRP at rates significantly higher than those for estrone-sulfate. MRP3 is also a key transporter for these glucuronides and appears to be the most active transporter for estradiol-3-glucuronide. MRP2, however, shows relatively low transport rates for E1-G and E2-3G due to high Km values. The broader family of estrogen glucuronides, including those of estriol, are also transported by MRPs and BCRP, highlighting the complex interplay of these pumps in steroid disposition.

| Steroid Glucuronide | MRP2 | MRP3 | BCRP |

|---|---|---|---|

| Ethynyl Estradiol-3-Glucuronide | Yes (Km = 35.1 µM) | Yes (Km = 9.2 µM) | Not specified |

| Estradiol-3-Glucuronide | Low activity | Yes (High activity) | Yes |

| Estrone Glucuronide | Low activity | Yes | Yes |

Data compiled from multiple in vitro transport studies.

Enantioselectivity in Steroid Glucuronidation

The stereochemistry of a steroid molecule can significantly influence its interaction with UGT enzymes. Studies comparing the glucuronidation of the natural estrogen, 17β-estradiol, with its synthetic enantiomer, ent-17β-estradiol, reveal large differences in enantioselectivity among UGT isoforms.

UGT enzymes from the 1A and 2A subfamilies tend to exhibit a higher degree of regioselectivity (i.e., preference for the 3-OH or 17-OH position) than enantioselectivity. For example, UGT1A10, which primarily targets the 3-OH position, and UGT1A4, which targets the 17-OH position, show this pattern.

In stark contrast, UGTs of the 2B subfamily demonstrate significant enantioselectivity. The glucuronidation pattern of ent-17β-estradiol by UGT2B15 and UGT2B17 more closely resembles that of 17α-estradiol (epiestradiol) rather than the natural 17β-estradiol. This indicates that the spatial arrangement of the hydroxyl groups is a critical determinant for recognition and catalysis by these specific enzymes. Kinetic analyses further highlight these differences, with UGT2A1 showing a much higher Km value for ent-estradiol (B12785838) compared to UGT1A10 and UGT2B7.

Interplay with Other Conjugation Pathways (e.g., Sulfation)

Glucuronidation does not occur in isolation; it exists in concert with other phase II conjugation pathways, most notably sulfation, catalyzed by sulfotransferase (SULT) enzymes. For ethynyl estradiol, both pathways are critical for its metabolism. nih.gov

Beyond competition for the parent substrate, the conjugated products can also interact. Research shows that ethynylestradiol-3-sulfate (EE-S) can allosterically stimulate the transport of ethynylestradiol-3-glucuronide (EE-G) by both MRP2 and MRP3. EE-S achieves this by increasing the apparent transport affinity for EE-G, without being co-transported itself. This complex interaction demonstrates that one conjugation pathway can directly influence the cellular efflux and disposition of a product from another pathway.

Modulation of Ethynyl Estradiol 17-beta-D-Glucuronide Formation and Transport by Endogenous and Exogenous Compounds

Bile salts, which are endogenous compounds critical for digestion, can modulate both the formation and transport of steroid glucuronides. Ursodeoxycholate (UDC) and its taurine (B1682933) conjugate (TUDC) have been shown to influence the metabolism of ethynyl estradiol. This interaction is particularly relevant to understanding the protective effects of UDC in ethinyl estradiol-induced cholestasis, a condition linked to the cholestatic properties of the EE 17β-glucuronide metabolite.

Studies in rats have demonstrated that UDC administration can decrease the formation and biliary excretion of the cholestatic EE 17β-glucuronide. This is achieved through at least two mechanisms: a reduction in the expression of UGT2B1, an enzyme involved in EE conjugation, and a direct noncompetitive inhibition of EE 17β-glucuronidation by TUDC. This inhibitory effect appears specific to TUDC, as other endogenous bile salts like taurocholate did not affect the enzyme's activity.

In addition to modulating formation, UDC also affects transport. Ethinyl estradiol administration is known to decrease the expression of key canalicular transporters like the bile salt export pump (BSEP) and MRP2, impairing bile flow. nih.gov Treatment with UDC has been shown to counteract this effect by restoring the expression and function of these transporters. nih.gov By normalizing the levels of MRP2 on the canalicular membrane, UDC treatment restores the biliary excretion of MRP2 substrates, which would include ethynyl estradiol glucuronide. nih.gov This dual action—reducing the formation of the cholestatic metabolite and enhancing its transport out of the hepatocyte—underpins the therapeutic benefit of UDC in this context.

Effects of Flavonoids and Other Phytoestrogens on Conjugation

The conjugation of ethinylestradiol, a critical step in its metabolism, is significantly influenced by various dietary compounds, particularly flavonoids and phytoestrogens. These plant-derived molecules can interact with the UDP-glucuronosyltransferase (UGT) enzymes responsible for attaching glucuronic acid to ethinylestradiol, thereby forming this compound. The nature of this interaction can be complex, resulting in either the inhibition or activation of the enzymatic process.

Research using human liver microsomes has demonstrated that the effects of these compounds are often dependent on the concentrations of both the substrate (the estrogen) and the effector (the flavonoid or phytoestrogen). researchgate.net For instance, at low substrate concentrations of estradiol (5 and 10 µM), low concentrations of 17α-ethynylestradiol itself can stimulate its own 3-glucuronidation by as much as 80%, a phenomenon known as homotropic activation. researchgate.net Similarly, certain flavonoids and other compounds can act as activators at low substrate levels. researchgate.net However, at higher substrate concentrations (25–100 µM), these same compounds can become inhibitory. researchgate.net

The phytoestrogen genistein, found in soy products, has been shown to up-regulate the expression of UGT2B15, an enzyme involved in steroid glucuronidation. nih.gov This suggests that phytoestrogens can modify not only the direct activity of UGT enzymes but also their abundance in the cell. nih.govnih.gov Flavonoids exhibit a wide range of effects; for example, tangeretin (B192479) has been identified as a potent inhibitor of estradiol 3-glucuronidation, whereas flavanone (B1672756) has little effect. researchgate.net These interactions highlight the intricate relationship between dietary constituents and the metabolic fate of synthetic estrogens.

Table 1: Effects of Selected Flavonoids and Estrogens on UGT1A1-Catalyzed Estradiol-3-Glucuronidation

| Compound | Substrate Concentration | Observed Effect on Glucuronidation |

|---|---|---|

| 17α-Ethynylestradiol | Low (5-10 µM) | Activation (up to 80% stimulation) |

| High (25-100 µM) | Inhibition (~55%) | |

| Anthraflavic Acid | Low (5-10 µM) | Activation |

| Tangeretin | Not specified | Potent Inhibition |

| Flavanone | Low (5-10 µM) | No significant alteration |

| High (25-100 µM) | Inhibition (~55%) |

Data derived from studies on estradiol-3-glucuronidation in human liver microsomes, which serves as a model for ethinylestradiol conjugation. researchgate.net

Regulation of UGT and Transporter Expression by Steroidal and Non-Steroidal Compounds

The formation and subsequent elimination of this compound are tightly controlled processes, regulated at the level of both the conjugating UGT enzymes and the efflux transporters that remove the glucuronide from the cell. This regulation is orchestrated by a variety of steroidal and non-steroidal compounds that can modulate the expression and activity of these key proteins.

Regulation of UGT Expression

Steroidal hormones are powerful modulators of UGT gene expression. Progesterone (B1679170) has been shown to increase the mRNA expression of UGT1A1, UGT1A6, and UGT1A9. researchgate.net The induction of UGT1A1 by progesterone is mediated through the pregnane (B1235032) X receptor (PXR), a key nuclear receptor in xenobiotic metabolism. nih.gov Estrogens, including the natural hormone 17β-estradiol, also play a significant role. Estradiol can increase the expression of UGT1A1, UGT1A3, and UGT1A4. researchgate.net Furthermore, 17β-estradiol up-regulates UGT1A9 and UGT2B15 expression through its interaction with the estrogen receptor α (ERα). nih.govnih.gov

Non-steroidal compounds also contribute to the regulation of UGT activity. As noted previously, the synthetic compound anthraflavic acid can stimulate glucuronidation activity. researchgate.net Additionally, common non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802) and ibuprofen (B1674241) have been reported to act as competitive inhibitors of UGT enzymes involved in steroid metabolism, including UGT2B15 and UGT2B17. frontiersin.org

Table 2: Regulation of UGT Isoforms by Selected Steroidal Compounds

| Regulating Compound | Target UGT Isoform | Effect on Expression/Activity |

|---|---|---|

| Progesterone | UGT1A1 | Increased expression (via PXR) researchgate.netnih.gov |

| UGT1A6 | Increased expression researchgate.net | |

| UGT1A9 | Increased expression researchgate.net | |

| Estradiol | UGT1A1 | Increased expression/activity researchgate.net |

| UGT1A3 | Increased expression researchgate.net | |

| UGT1A4 | Increased activity researchgate.net | |

| UGT1A9 | Increased expression (via ERα) nih.gov |

Regulation of Transporter Expression and Function

Once this compound is formed, its removal from the hepatocyte is mediated by ATP-binding cassette (ABC) transporters. nih.gov Research has identified this compound as a specific substrate for the multidrug resistance-associated proteins MRP2 and MRP3. nih.gov Its transport by MRP1 was found to be negligible. nih.gov

The function of these transporters is also subject to regulation by steroidal compounds. In a complex interaction, the related metabolite ethinylestradiol sulfate (B86663) has been shown to allosterically stimulate the transport of this compound by both MRP2 and MRP3, thereby increasing its transport affinity. nih.gov This indicates a sophisticated mechanism of coordinated clearance. Furthermore, the expression of transporters can be regulated at the genetic level. Progesterone, for example, has been found to significantly increase the expression of the Breast Cancer Resistance Protein (BCRP), another important drug efflux transporter. researchgate.net This regulation often occurs through the activation of nuclear receptors, which act as transcription factors for transporter genes. nih.gov

Table 3: Regulation and Interaction of Transporters with Ethinylestradiol Metabolites

| Transporter | Substrate/Regulator | Effect |

|---|---|---|

| MRP2 | This compound | Substrate for transport nih.gov |

| Ethinylestradiol sulfate | Allosteric stimulation of EE-G transport nih.gov | |

| MRP3 | This compound | Substrate for transport nih.gov |

| Ethinylestradiol sulfate | Allosteric stimulation of EE-G transport nih.gov |

| BCRP | Progesterone | Increased expression researchgate.net |

Vi. Role of Ethynyl Estradiol 17 Beta D Glucuronide in in Vitro and Preclinical Research Models

Applications as a Biochemical Reagent in Glycobiology Research

While direct applications of Ethynyl (B1212043) Estradiol (B170435) 17-beta-D-Glucuronide in glycobiology are not extensively documented, its chemical structure presents significant potential as a biochemical reagent. The presence of the terminal alkyne in the ethynyl group makes it a prime candidate for bioorthogonal "click chemistry" reactions. This powerful and specific chemical ligation strategy could be harnessed to study the interactions and activities of enzymes involved in its metabolism, such as UDP-glucuronosyltransferases (UGTs).

Theoretically, the ethynyl group can be used as a handle for the attachment of reporter molecules, such as fluorophores or biotin, after the glucuronide has been enzymatically transferred to an acceptor molecule or has interacted with a binding protein. This would enable the visualization, isolation, and identification of proteins that specifically interact with this steroid glucuronide. Such an approach could provide novel insights into the substrate specificities and mechanisms of UGTs and other glucuronide-binding proteins.

Utilization in Transport Protein Inhibition Studies

Ethynyl Estradiol 17-beta-D-Glucuronide is a well-established substrate for several key drug transport proteins, making it a useful tool in the investigation of transporter-mediated drug-drug interactions.

This compound serves as a sensitive in vitro probe substrate for Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and Multidrug Resistance-Associated Protein 2 (MRP2) inhibition assays. nih.govmdpi.com Its transport by these proteins is a critical determinant of its hepatic disposition. In research settings, the inhibition of this compound uptake or efflux by a test compound can indicate a potential for clinically relevant drug-drug interactions. For example, studies have shown that its use as a probe substrate for OATP1B1 can lead to the identification of potent inhibitors with greater sensitivity compared to other probe substrates. nih.gov

Vesicular transport assays using membrane vesicles overexpressing these transporters have been instrumental in characterizing its interaction. For instance, ATP-dependent and saturable transport has been observed in vesicles containing MRP2 and MRP3. caymanchem.com

| Transporter | Interaction Type | Km (µM) | Research Model |

| OATP1B1 | Substrate | - | OATP1B1-transfected cells |

| OATP1B3 | Substrate | - | - |

| MRP2 | Substrate | 35.1 ± 3.5 | Sf9 cell membrane vesicles |

| MRP3 | Substrate | 9.2 ± 2.3 | Sf9 cell membrane vesicles |

Data derived from studies on ethinyl estradiol glucuronide transport. caymanchem.com